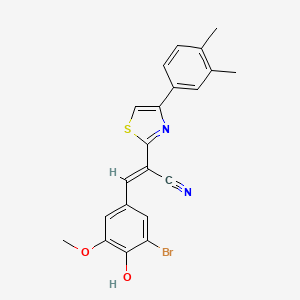

(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile

Description

The compound features an acrylonitrile backbone conjugated to a thiazole ring substituted with a 3,4-dimethylphenyl group and a 3-bromo-4-hydroxy-5-methoxyphenyl moiety. Key structural attributes include:

- Acrylonitrile group: Enhances electron-withdrawing properties and reactivity.

- Substituents:

- 3-Bromo-4-hydroxy-5-methoxyphenyl: Bromine (halogen) increases molecular weight and polarizability; hydroxy and methoxy groups offer hydrogen-bonding and electron-donating effects.

- 3,4-Dimethylphenyl: Methyl groups enhance hydrophobicity and steric bulk.

Properties

IUPAC Name |

(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17BrN2O2S/c1-12-4-5-15(6-13(12)2)18-11-27-21(24-18)16(10-23)7-14-8-17(22)20(25)19(9-14)26-3/h4-9,11,25H,1-3H3/b16-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPYLEHNONMRFCH-FRKPEAEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=C(C(=C3)Br)O)OC)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC(=C(C(=C3)Br)O)OC)/C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common method starts with the bromination of 4-hydroxy-5-methoxyphenyl compounds, followed by the formation of the thiazole ring through cyclization reactions. The final step involves the Knoevenagel condensation reaction between the thiazole derivative and an appropriate acrylonitrile precursor under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for bromination and cyclization steps, as well as advanced purification techniques such as recrystallization and chromatography to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones.

Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic substitution.

Major Products

Oxidation: Quinone derivatives.

Reduction: Primary amines.

Substitution: Phenyl derivatives with various substituents replacing the bromine atom.

Scientific Research Applications

Chemistry

In synthetic chemistry, (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has shown potential in biological studies due to its structural similarity to bioactive molecules. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for drug development and pharmacological research.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism by which (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile exerts its effects depends on its interaction with molecular targets. For instance, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it might interfere with cell signaling pathways or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Core Structural Variations

Key Observations :

Physicochemical Properties

*Estimated based on substituent contributions.

Analysis :

Electronic and Steric Effects

- Electron-Withdrawing Groups (EWG) :

- Electron-Donating Groups (EDG): Target Compound: -OCH3 (EDG) and -OH (H-bond donor). Coumarin-Thiazole : Ethoxy group enhances EDG effects compared to methoxy.

Steric Considerations :

- The coumarin substituent in adds planar rigidity, which may influence binding to flat biological targets (e.g., enzyme active sites).

Biological Activity

The compound (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is a thiazole derivative that exhibits a range of biological activities, particularly in the context of anticancer and antimicrobial properties. Its structural features, including the presence of bromine, hydroxy, and methoxy groups on the phenyl ring, contribute to its potential efficacy against various cell lines.

- Molecular Formula : C24H19BrN5O3S

- Molecular Weight : 572.872 g/mol

- Structure : The compound consists of a thiazole moiety linked to an acrylonitrile group, with specific substitutions that enhance its biological activity.

Anticancer Activity

Research has indicated that compounds similar to This compound demonstrate significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Line Studies : In vitro studies have shown that thiazole derivatives can inhibit cell proliferation in cancer lines such as A-431 and Jurkat. The IC50 values for these compounds were reported to be lower than those for standard chemotherapeutics like doxorubicin .

The mechanism by which these compounds exert their anticancer effects often involves:

- Protein Interactions : Molecular dynamics simulations suggest that these compounds interact with target proteins through hydrophobic contacts, which may disrupt critical signaling pathways involved in cancer cell survival and proliferation .

- Structure-Activity Relationship (SAR) : The presence of electron-donating groups (e.g., methoxy) and halogens (e.g., bromine) on the phenyl ring enhances the cytotoxicity of these compounds. Substitutions at specific positions on the thiazole ring also play a crucial role in their biological activity .

Antimicrobial Activity

In addition to anticancer properties, some derivatives of this compound have shown promising antimicrobial activity:

- Antibacterial Studies : Compounds with similar structures have been tested against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives possessed antibacterial efficacy comparable to established antibiotics like norfloxacin .

| Compound | Bacteria Tested | Activity Level | Reference |

|---|---|---|---|

| Compound X | Staphylococcus aureus | Significant | |

| Compound Y | Escherichia coli | Moderate |

Case Study 1: Cytotoxicity in Cancer Cell Lines

A study published in MDPI evaluated a series of thiazole derivatives, including those structurally similar to our compound. The findings highlighted that specific substitutions led to enhanced cytotoxicity against multiple cancer cell lines, emphasizing the importance of molecular structure in therapeutic efficacy .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thiazole derivatives. It was found that compounds exhibiting electron-withdrawing groups showed improved antibacterial activity. This study utilized a variety of bacterial strains to assess the breadth of antimicrobial action .

Q & A

Q. What are the common synthetic routes for preparing (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of substituted thiazole and phenyl precursors. For example:

- Thiazole ring formation : A Hantzsch thiazole synthesis using α-bromo ketones and thioureas under reflux in ethanol or acetonitrile .

- Acrylonitrile coupling : A Knoevenagel condensation between the thiazole-acetonitrile derivative and the brominated phenyl aldehyde under basic conditions (e.g., piperidine in ethanol) .

- Optimization : Reaction yields can be improved by controlling temperature (e.g., 60–80°C for condensation), solvent polarity (DMF for polar intermediates), and catalyst selection (e.g., Lewis acids for regioselective bromination) .

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and stereochemistry. For example, the (E)-configuration of the acrylonitrile moiety is verified by coupling constants (J = 12–16 Hz for trans olefinic protons) .

- Infrared Spectroscopy (IR) : Stretching bands at ~2200 cm⁻¹ (C≡N) and ~1600 cm⁻¹ (C=C) confirm functional groups .

- X-ray Crystallography : Resolves absolute configuration and intermolecular interactions, particularly for polymorphic forms .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

Methodological Answer:

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

- Enzyme inhibition : Test against kinases or proteases via fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .

- Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's bioactivity?

Methodological Answer:

- Substituent variation : Systematically modify substituents on the phenyl (e.g., replacing Br with Cl or CF3) and thiazole (e.g., altering dimethylphenyl to fluorophenyl) rings .

- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical moieties for binding. For example, the acrylonitrile group may act as a Michael acceptor in enzyme inhibition .

- In silico docking : Validate SAR hypotheses by docking modified structures into target proteins (e.g., EGFR or COX-2) .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC50 values)?

Methodological Answer:

- Standardize assay protocols : Ensure consistent cell lines (e.g., ATCC-verified), solvent controls (DMSO < 0.1%), and incubation times .

- Validate target specificity : Use siRNA knockdown or CRISPR-edited cell lines to confirm on-target effects .

- Meta-analysis : Compare data across studies while accounting for variables like assay temperature, serum concentration, and passage number .

Q. How can the mechanism of action be elucidated for this compound?

Methodological Answer:

- Proteomics : Perform mass spectrometry-based profiling to identify binding partners (e.g., pull-down assays with biotinylated derivatives) .

- Metabolic tracing : Use 13C/15N-labeled compounds to track incorporation into cellular pathways .

- Gene expression analysis : RNA-seq or qPCR arrays to identify dysregulated pathways (e.g., apoptosis or oxidative stress) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.